Isoprocarb-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

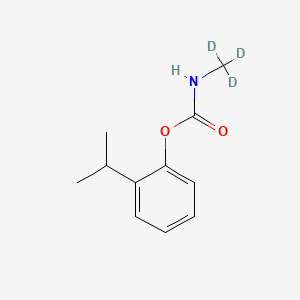

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

196.26 g/mol |

IUPAC Name |

(2-propan-2-ylphenyl) N-(trideuteriomethyl)carbamate |

InChI |

InChI=1S/C11H15NO2/c1-8(2)9-6-4-5-7-10(9)14-11(13)12-3/h4-8H,1-3H3,(H,12,13)/i3D3 |

InChI Key |

QBSJMKIUCUGGNG-HPRDVNIFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)OC1=CC=CC=C1C(C)C |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC(=O)NC |

Origin of Product |

United States |

Foundational & Exploratory

What is Isoprocarb-d3 and its function in research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Isoprocarb-d3, a crucial tool in modern analytical research. We will delve into its core properties, its primary function as an internal standard, and provide detailed experimental protocols for its application.

Core Concepts: Understanding this compound

This compound is the deuterium-labeled form of Isoprocarb, a carbamate insecticide.[1][2] Deuterium is a stable, non-radioactive isotope of hydrogen. By selectively replacing three hydrogen atoms with deuterium atoms on the N-methyl group, this compound is created. This isotopic labeling makes it an ideal internal standard for quantitative analysis, particularly in chromatography and mass spectrometry techniques.[3][4]

The primary function of this compound in research is to serve as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of Isoprocarb residues in various matrices, such as food and environmental samples.[3][5] Because this compound is chemically identical to Isoprocarb, it behaves similarly during sample preparation, extraction, and chromatographic separation.[4] However, due to its higher mass, it can be distinguished from the unlabeled Isoprocarb by a mass spectrometer. This allows for the correction of any analyte loss during sample processing and compensates for matrix effects, which are a common source of error in complex samples.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂D₃NO₂ | [3] |

| Molecular Weight | 196.26 g/mol | [3] |

| Unlabeled CAS Number | 2631-40-5 | [3] |

| Appearance | Solid | [6] |

| Storage Conditions | Store under recommended conditions in the Certificate of Analysis | [3] |

Experimental Protocol: Quantification of Isoprocarb in Food Matrices using this compound Internal Standard and LC-MS/MS

This protocol outlines a general procedure for the analysis of Isoprocarb in a food matrix (e.g., vegetables) using this compound as an internal standard with LC-MS/MS. This method is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.[7][8][9]

Materials and Reagents

-

Isoprocarb analytical standard

-

This compound internal standard solution (concentration to be determined based on expected analyte levels)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) - for pigmented samples

-

Homogenized food sample

Sample Preparation (QuEChERS Method)

-

Sample Homogenization : Weigh a representative portion of the food sample (e.g., 10-15 g) and homogenize it.[7]

-

Spiking with Internal Standard : To a 50 mL centrifuge tube containing the homogenized sample, add a known volume of the this compound internal standard solution.[4]

-

Extraction :

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup :

-

Take an aliquot of the acetonitrile supernatant (e.g., 1 mL) and transfer it to a 2 mL microcentrifuge tube containing a mixture of d-SPE sorbents. A common mixture includes PSA to remove organic acids and C18 to remove non-polar interferences.[7] For pigmented samples, GCB can be added.

-

Vortex the tube for 30 seconds.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

-

-

Final Extract Preparation :

-

Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Chromatographic Separation :

-

Column : A C18 reversed-phase column is typically used.

-

Mobile Phase : A gradient of water and acetonitrile or methanol, both often containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency.

-

Injection Volume : Typically 1-10 µL.

-

-

Mass Spectrometric Detection :

-

Ionization Mode : Electrospray ionization (ESI) in positive mode is commonly used for carbamates.

-

Acquisition Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions :

-

Isoprocarb (Analyte) : Monitor at least two specific precursor-to-product ion transitions.

-

This compound (Internal Standard) : Monitor the corresponding precursor-to-product ion transitions, which will be shifted by 3 m/z due to the deuterium labeling.

-

-

Data Analysis and Quantification

-

Calibration Curve : Prepare a series of calibration standards containing known concentrations of Isoprocarb and a constant concentration of this compound.

-

Quantification : The concentration of Isoprocarb in the sample is determined by calculating the ratio of the peak area of the analyte (Isoprocarb) to the peak area of the internal standard (this compound) and comparing this ratio to the calibration curve.[4]

Visualizing Workflows and Relationships

The following diagrams illustrate the key processes and concepts discussed in this guide.

Caption: Experimental workflow for Isoprocarb analysis.

Caption: Concept of Isotope Dilution Mass Spectrometry.

Conclusion

This compound is an indispensable tool for researchers requiring accurate and reliable quantification of Isoprocarb. Its use as an internal standard in conjunction with powerful analytical techniques like LC-MS/MS allows for the mitigation of matrix effects and procedural errors, leading to high-quality analytical data. The methodologies outlined in this guide provide a solid foundation for the implementation of this compound in the laboratory, ensuring precision and confidence in research outcomes.

References

- 1. cpachem.com [cpachem.com]

- 2. echemi.com [echemi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. lcms.cz [lcms.cz]

- 5. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hpc-standards.com [hpc-standards.com]

- 7. lcms.cz [lcms.cz]

- 8. researchgate.net [researchgate.net]

- 9. lcms.cz [lcms.cz]

An In-depth Technical Guide to Isoprocarb-d3: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Isoprocarb-d3, a deuterated analog of the carbamate insecticide Isoprocarb. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed technical information on this compound.

Introduction

This compound is the deuterium-labeled form of Isoprocarb, a non-systematic carbamate insecticide.[1] Isoprocarb acts as a reversible inhibitor of the enzyme acetylcholinesterase (AChE), which is crucial for the proper functioning of the nervous system in insects.[1] Due to its isotopic labeling, this compound serves as an invaluable internal standard in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), for the accurate quantification of Isoprocarb residues in various matrices, such as food and environmental samples.[2][3] The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of analytical results.[3]

Chemical Structure and Properties

The chemical structures of Isoprocarb and this compound are depicted below. The deuterium atoms in this compound are located on the N-methyl group.

Figure 1: Chemical Structures of Isoprocarb and this compound.

A summary of the key chemical and physical properties of both Isoprocarb and this compound is presented in the following table for easy comparison. It is important to note that while extensive data is available for Isoprocarb, the specific physicochemical properties of this compound have not been as thoroughly investigated. The properties of the deuterated compound are expected to be very similar to the parent compound, with minor differences in properties such as molecular weight and potentially slight variations in retention time during chromatographic separation.

| Property | Isoprocarb | This compound |

| IUPAC Name | 2-isopropylphenyl N-methylcarbamate | 2-isopropylphenyl N-(trideuteriomethyl)carbamate |

| CAS Number | 2631-40-5 | 2662756-69-4 |

| Molecular Formula | C₁₁H₁₅NO₂ | C₁₁H₁₂D₃NO₂ |

| Molecular Weight | 193.24 g/mol | 196.28 g/mol |

| Appearance | White crystalline solid | Not specified (expected to be a solid) |

| Melting Point | 88-93 °C[4] | Not available |

| Boiling Point | 128-129 °C at 20 mmHg | Not available |

| Solubility | 0.4 mg/mL in water at 25 °C[4] | Not available |

| LogP | 2.3[4] | Not available |

Signaling Pathway: Acetylcholinesterase Inhibition

Isoprocarb, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid in the synaptic cleft. This process is essential for terminating the nerve impulse.

The inhibition of AChE by Isoprocarb leads to an accumulation of acetylcholine in the synapse, causing continuous nerve stimulation, which results in paralysis and ultimately death of the insect. The mechanism of inhibition involves the carbamoylation of the serine hydroxyl group in the active site of AChE, rendering the enzyme inactive. This inhibition is reversible, as the carbamoylated enzyme can undergo slow hydrolysis to regenerate the active enzyme.

Experimental Protocols

Quantification of Isoprocarb in Environmental Samples using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general workflow for the analysis of Isoprocarb residues in a sample matrix (e.g., fruit, vegetable, or water) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique for pesticide residue analysis in food matrices.[5]

Methodology:

-

Sample Preparation (QuEChERS Extraction):

-

Homogenize a representative portion of the sample (e.g., 10-15 g of a fruit or vegetable).

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Spike the sample with a known concentration of the this compound internal standard solution.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute and centrifuge.

-

Take an aliquot of the supernatant (acetonitrile layer) for dispersive solid-phase extraction (dSPE) cleanup.

-

Add the dSPE cleanup sorbent (e.g., PSA, C18, and magnesium sulfate) to the aliquot, vortex, and centrifuge.

-

The final supernatant is filtered and transferred to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a modifier such as formic acid or ammonium formate, is common.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for carbamates.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both Isoprocarb and this compound are monitored.

-

Isoprocarb: The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation.

-

This compound: The precursor ion will be the protonated deuterated molecule [M+D]⁺ or [M+H]⁺, which will be 3 Da higher than that of Isoprocarb. The product ions will also show a corresponding mass shift.

-

-

-

-

Quantification:

-

A calibration curve is generated by plotting the ratio of the peak area of the Isoprocarb analyte to the peak area of the this compound internal standard against the concentration of the analyte.

-

The concentration of Isoprocarb in the unknown sample is then determined from this calibration curve.

-

Plausible Synthesis of this compound

A potential two-step synthesis approach:

-

Synthesis of Deuterated Methylamine: A common method for the synthesis of deuterated amines is the reduction of nitriles or amides using a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄). For example, the reduction of nitromethane-d3 or formamide-d3 could yield methylamine-d3.

-

Carbamoylation of 2-Isopropylphenol: The resulting deuterated methylamine can be converted to deuterated methyl isocyanate. Subsequently, 2-isopropylphenol would be reacted with the deuterated methyl isocyanate in the presence of a suitable catalyst (e.g., a tertiary amine) in an inert solvent to yield this compound.

Conclusion

This compound is a critical analytical tool for the accurate and reliable quantification of its parent compound, Isoprocarb, in various complex matrices. Its use as an internal standard in isotope dilution mass spectrometry techniques is essential for mitigating matrix effects and ensuring data quality in residue analysis. While detailed information on its physicochemical properties and synthesis is limited, its application in analytical chemistry is well-established. This guide provides a foundational understanding of this compound for researchers and scientists working in fields that require precise and accurate pesticide analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. lcms.cz [lcms.cz]

- 4. jfda-online.com [jfda-online.com]

- 5. kemolab.hr [kemolab.hr]

- 6. CN85109417A - The preparation method of N-methylcarbamate - Google Patents [patents.google.com]

- 7. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Isotopic Purity of Isoprocarb-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Isoprocarb-d3, a deuterated analog of the carbamate insecticide Isoprocarb. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the preparation and characterization of this stable isotope-labeled compound, which is often utilized as an internal standard in analytical methodologies.

Introduction

This compound (2-isopropylphenyl N-(trideuteromethyl)carbamate) is a deuterated form of Isoprocarb, a widely used carbamate insecticide. The incorporation of three deuterium atoms on the N-methyl group results in a mass shift of +3 atomic mass units compared to the unlabeled compound. This mass difference makes this compound an ideal internal standard for quantitative analysis of Isoprocarb residues in various matrices by mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and precision of analytical measurements.

Synthesis of this compound

Synthesis Route 1: Reaction of 2-Isopropylphenol with Trideuteromethyl Isocyanate

This method involves the direct reaction of 2-isopropylphenol with trideuteromethyl isocyanate. The isocyanate is a highly reactive intermediate that readily adds the phenol to form the carbamate linkage.

Reaction Scheme:

Experimental Protocol (Proposed):

-

Preparation of Trideuteromethyl Isocyanate: Trideuteromethyl isocyanate can be synthesized from trideuteromethylamine hydrochloride by reaction with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent.

-

Reaction: To a solution of 2-isopropylphenol in a suitable aprotic solvent (e.g., anhydrous toluene or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), a solution of trideuteromethyl isocyanate in the same solvent is added dropwise at a controlled temperature (typically 0-25 °C). A catalytic amount of a base, such as triethylamine or pyridine, may be added to facilitate the reaction.

-

Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is washed with a dilute aqueous acid solution (e.g., 1 M HCl) to remove the basic catalyst, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Synthesis Route 2: Reaction of 2-Isopropylphenyl Chloroformate with N-Trideuteromethylamine

This alternative route avoids the handling of highly toxic isocyanates directly in the final step. It involves the formation of a chloroformate intermediate from 2-isopropylphenol, which is then reacted with N-trideuteromethylamine.

Reaction Scheme:

Caption: Proposed synthetic pathways for this compound.

Isotopic Purity Analysis

The isotopic purity of this compound is a critical parameter that determines its suitability as an internal standard. It is essential to quantify the percentage of the desired d3 species and to identify the presence of other isotopic variants (d0, d1, d2). While a specific Certificate of Analysis with quantitative data for this compound is not publicly available, this section outlines the standard analytical techniques used for this purpose.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the primary technique for determining isotopic purity. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of different isotopic species can be determined.

Experimental Protocol (Typical):

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: The sample is introduced into a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, typically coupled to a liquid chromatograph (LC-MS).

-

Data Acquisition: Mass spectra are acquired in full scan mode, focusing on the m/z region of the protonated molecule [M+H]⁺.

-

Data Analysis: The relative intensities of the ion peaks corresponding to the d0, d1, d2, and d3 species are measured. The isotopic purity is calculated as the percentage of the d3 peak area relative to the sum of all isotopic peak areas.

Table 1: Expected Mass Spectrometry Data for this compound

| Isotopic Species | Chemical Formula | Exact Mass [M+H]⁺ |

| Isoprocarb (d0) | C₁₁H₁₆NO₂⁺ | 194.1176 |

| Isoprocarb-d1 | C₁₁H₁₅DNO₂⁺ | 195.1239 |

| Isoprocarb-d2 | C₁₁H₁₄D₂NO₂⁺ | 196.1301 |

| This compound | C₁₁H₁₃D₃NO₂⁺ | 197.1364 |

Note: The exact masses are calculated for the protonated molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the location and extent of deuteration.

-

¹H NMR: In the proton NMR spectrum of this compound, the signal corresponding to the N-methyl protons will be significantly diminished or absent, confirming successful deuteration at this position. The integration of any residual N-methyl proton signal can be used to estimate the level of deuteration.

-

²H NMR: Deuterium NMR will show a signal at the chemical shift corresponding to the N-methyl group, providing direct evidence of the presence and location of the deuterium atoms.

-

¹³C NMR: In the carbon-13 NMR spectrum, the carbon of the N-trideuteromethyl group will exhibit a characteristic triplet multiplicity due to coupling with the three deuterium atoms.

Workflow for Isotopic Purity Determination:

Caption: Analytical workflow for this compound characterization.

Quantitative Data Summary

Due to the lack of publicly available Certificate of Analysis for commercial this compound, the following table presents a template for how the quantitative data on isotopic purity should be structured once obtained from experimental analysis.

Table 2: Illustrative Isotopic Purity Data for a Batch of this compound

| Parameter | Value | Method |

| Chemical Purity | >98% | HPLC |

| Isotopic Purity (d3) | ≥98% | Mass Spectrometry |

| Isotopic Distribution | ||

| d0 | <0.5% | Mass Spectrometry |

| d1 | <1.0% | Mass Spectrometry |

| d2 | <1.5% | Mass Spectrometry |

| d3 | ≥98.0% | Mass Spectrometry |

Conclusion

This technical guide has outlined the probable synthetic routes for this compound and the standard analytical methodologies for confirming its structure and determining its isotopic purity. The synthesis of this compound can be reliably achieved by adapting known procedures for Isoprocarb synthesis using deuterated starting materials. The characterization of the final product, particularly the assessment of its isotopic purity by mass spectrometry and NMR spectroscopy, is paramount to ensure its suitability as an internal standard for quantitative analytical applications. While specific quantitative data from a supplier's Certificate of Analysis is not publicly accessible, the provided frameworks for data presentation and experimental protocols offer a comprehensive guide for researchers working with or planning to synthesize this compound.

Isoprocarb-d3: A Technical Guide for Use as a Certified Reference Material

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Isoprocarb-d3, a deuterated isotopologue of the carbamate insecticide Isoprocarb, for its application as a certified reference material (CRM). This compound is an essential tool for analytical laboratories, particularly in the fields of environmental monitoring, food safety, and toxicology, where it serves as a robust internal standard for the accurate quantification of Isoprocarb residues. Its use mitigates matrix effects and improves the reliability of analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3]

Core Properties and Certification

This compound is valued for its chemical and isotopic stability, which are critical for a reliable internal standard. Certified reference materials of this compound undergo rigorous testing to establish their purity, isotopic enrichment, and stability under defined storage conditions.

Physicochemical and Certification Data

The following table summarizes the typical physicochemical properties and certification data for this compound as a CRM. Note: As specific Certificates of Analysis are proprietary, the values presented here are representative of typical specifications for such standards.

| Property | Value | Method of Determination |

| Chemical Formula | C₁₁H₁₂D₃NO₂[4] | --- |

| Molecular Weight | 196.27 g/mol | Mass Spectrometry |

| CAS Number | Not consistently available | --- |

| Appearance | White to off-white solid | Visual Inspection |

| Certified Purity | ≥98% | Quantitative NMR (qNMR) |

| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry |

| Uncertainty | Reported on Certificate of Analysis | Statistical Analysis (ISO Guide 35) |

| Storage Conditions | -20°C, protected from light | Stability Studies |

| Shelf Life | Typically 24-36 months | Stability Studies |

Experimental Protocols

The certification of this compound involves a series of validated experimental protocols to ensure its quality and traceability.

Synthesis and Purification of this compound

The synthesis of this compound typically involves the reaction of 2-isopropylphenol with methyl-d3-amine and a carbonylating agent. A plausible synthetic pathway is outlined below.

Diagram: Proposed Synthesis of this compound

Caption: Proposed synthetic pathway for this compound.

Protocol:

-

Formation of 2-Isopropylphenyl Chloroformate: 2-Isopropylphenol is reacted with a phosgene equivalent (e.g., triphosgene) in an inert solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) at a controlled temperature (e.g., 0-5°C). The reaction is monitored by a suitable technique like thin-layer chromatography (TLC).

-

Reaction with Methyl-d3-amine: The resulting 2-isopropylphenyl chloroformate is then reacted with methyl-d3-amine to form this compound. This reaction is also carried out in an inert solvent and may require a base to neutralize the hydrochloric acid byproduct.

-

Purification: The crude this compound is purified using techniques such as column chromatography on silica gel or recrystallization to achieve the desired chemical purity. The structure and identity are confirmed by spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

Purity Determination by Quantitative NMR (qNMR)

Quantitative NMR is a primary ratio method for determining the purity of organic compounds.[5][6][7][8]

Diagram: qNMR Purity Determination Workflow

Caption: Workflow for qNMR purity assessment.

Protocol:

-

Sample Preparation: Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

-

NMR Data Acquisition: Acquire a ¹H NMR spectrum using a high-field NMR spectrometer. Ensure that the acquisition parameters are optimized for quantitative analysis, including a sufficient relaxation delay (D1) to allow for full relaxation of all relevant protons.

-

Data Processing: Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.

-

Integration and Calculation: Integrate the area of a well-resolved signal corresponding to a known number of protons in the this compound molecule and a signal from the internal standard. The purity of the this compound is calculated using the following formula:

Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

sample = this compound

-

std = Internal standard

-

Isotopic Enrichment Determination by Mass Spectrometry

High-resolution mass spectrometry is employed to determine the isotopic enrichment of this compound.

Diagram: Isotopic Enrichment Analysis Workflow

Caption: Workflow for isotopic enrichment determination.

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Mass Spectrometry Analysis: Infuse the solution directly or inject it into a high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap). Acquire mass spectra in full scan mode, focusing on the molecular ion region.

-

Data Analysis: Determine the relative intensities of the M, M+1, M+2, and M+3 ions in the isotopic cluster of the molecular ion. The isotopic enrichment is calculated by comparing the observed isotopic pattern with the theoretical pattern for different levels of deuterium incorporation.

Stability Assessment

Stability studies are conducted to establish the shelf life and recommended storage conditions for the CRM. These studies include long-term and accelerated stability testing.

Protocol:

-

Long-Term Stability Study: Store aliquots of the this compound CRM at the recommended storage temperature (e.g., -20°C). At specified time intervals (e.g., 0, 6, 12, 24, and 36 months), analyze the purity of a sample using a stability-indicating method like qNMR or LC-MS.

-

Accelerated Stability Study: Store aliquots of the CRM at elevated temperatures (e.g., 40°C and 50°C). Analyze the purity at shorter time intervals (e.g., 0, 1, 3, and 6 months). The data from accelerated studies are used to predict the long-term stability at the recommended storage temperature.

Application in Analytical Methods

This compound is primarily used as an internal standard in the quantitative analysis of Isoprocarb in various matrices. The following is a general workflow for its use in an LC-MS/MS method.

Diagram: Use of this compound in LC-MS/MS Analysis

Caption: Workflow for the use of this compound as an internal standard.

Protocol:

-

Sample Preparation: Extract the analyte (Isoprocarb) from the sample matrix (e.g., food, water, biological fluid) using an appropriate extraction technique (e.g., QuEChERS, solid-phase extraction).

-

Internal Standard Spiking: Add a known and constant amount of this compound solution to all sample extracts, calibration standards, and quality control samples.

-

LC-MS/MS Analysis: Inject the prepared samples into an LC-MS/MS system. Separate the analytes using a suitable liquid chromatography column and detect them using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both Isoprocarb and this compound.

-

Quantification: Construct a calibration curve by plotting the ratio of the peak area of Isoprocarb to the peak area of this compound against the concentration of the Isoprocarb calibration standards. Determine the concentration of Isoprocarb in the samples by interpolating their peak area ratios from the calibration curve.

The use of this compound as a certified reference material is indispensable for achieving accurate and reliable quantification of Isoprocarb in a variety of sample matrices. Its well-characterized purity, isotopic enrichment, and stability provide the necessary foundation for robust analytical method development and validation.

References

- 1. lcms.cz [lcms.cz]

- 2. texilajournal.com [texilajournal.com]

- 3. scispace.com [scispace.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. eurl-pesticides.eu [eurl-pesticides.eu]

- 6. eurl-pesticides.eu [eurl-pesticides.eu]

- 7. emerypharma.com [emerypharma.com]

- 8. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]

A Technical Guide to Commercial Isoprocarb-d3 Analytical Standards for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available Isoprocarb-d3 analytical standards, designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing these critical reagents. This compound, a deuterated isotopologue of the carbamate insecticide Isoprocarb, serves as an indispensable internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications. Its use mitigates matrix effects and improves the accuracy and precision of analytical measurements in complex sample matrices such as food, environmental, and biological samples.

Commercial Supplier Overview

Several reputable suppliers offer this compound analytical standards. The following table summarizes key quantitative data for easy comparison. Please note that pricing is subject to change and may not be publicly available without an account.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Purity | Available Quantities |

| MedChemExpress | This compound[1] | HY-B0830S | 2662756-69-4 | C₁₁H₁₂D₃NO₂ | >98% (Implied by use as analytical standard) | 5 mg, 10 mg[1] |

| HPC Standards | D3-Isoprocarb[2] | 684322 | Not specified | C₁₁H₁₂D₃NO₂ | High Purity (ISO 17034 Accredited)[2] | 1x10MG[2] |

| BIOZOL (distributor for MedChemExpress) | This compound | MCE-HY-B0830S | 2662756-69-4 | C₁₁H₁₂D₃NO₂ | >98% (Implied by use as analytical standard) | 1 mg, 5 mg |

Experimental Protocols

While specific protocols for this compound are not readily provided by all suppliers, a general and widely accepted methodology for the use of deuterated internal standards in pesticide residue analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with LC-MS/MS. The following is a representative protocol.

Objective:

To quantify Isoprocarb residues in a food matrix (e.g., coffee beans) using this compound as an internal standard.

Materials:

-

Isoprocarb analytical standard

-

This compound analytical standard (Internal Standard - IS)

-

Acetonitrile (ACN)

-

Water (LC-MS grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

Homogenizer

-

Centrifuge and centrifuge tubes (50 mL)

-

Syringe filters (0.22 µm)

-

LC-MS/MS system

Methodology:

-

Standard Solution Preparation:

-

Prepare a stock solution of Isoprocarb and this compound in acetonitrile at a concentration of 1 mg/mL.

-

From the stock solutions, prepare a series of working standard solutions of Isoprocarb at different concentrations.

-

Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 1 µg/mL).

-

-

Sample Preparation (QuEChERS Extraction):

-

Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike the sample with a known volume of the this compound internal standard working solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[3]

-

Shake vigorously for 1 minute and then centrifuge.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the acetonitrile supernatant.

-

Transfer it to a d-SPE tube containing PSA sorbent and magnesium sulfate.

-

Vortex for 30 seconds and then centrifuge.

-

-

LC-MS/MS Analysis:

-

Filter the final extract through a 0.22 µm syringe filter.

-

Inject an aliquot into the LC-MS/MS system.

-

Chromatographic Conditions: Use a suitable C18 column with a gradient elution of water and acetonitrile (both with a small percentage of formic acid or ammonium formate to improve peak shape and ionization).

-

Mass Spectrometric Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Monitor at least two transitions for both Isoprocarb and this compound for quantification and confirmation.

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of Isoprocarb to the peak area of this compound against the concentration of the Isoprocarb standards.

-

Determine the concentration of Isoprocarb in the sample by using the peak area ratio from the sample and interpolating from the calibration curve.

-

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the procurement and application of this compound analytical standards.

Caption: Procurement workflow for analytical standards.

Caption: Experimental workflow for pesticide residue analysis.

Caption: Logical relationship of internal standard correction.

References

Isoprocarb-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Isoprocarb-d3, a deuterated isotopologue of the carbamate insecticide Isoprocarb. This document details its chemical properties, mechanism of action, relevant experimental protocols, and the associated signaling pathways.

Core Data Presentation

Quantitative data for this compound and its non-deuterated counterpart, Isoprocarb, are summarized below for easy comparison.

| Property | This compound | Isoprocarb |

| CAS Number | 2662756-69-4[1] | 2631-40-5 |

| Molecular Formula | C₁₁H₁₂D₃NO₂[1][2] | C₁₁H₁₅NO₂ |

| Molecular Weight | 196.26 g/mol [1] | 193.24 g/mol [3][4] |

Mechanism of Action

Isoprocarb, and by extension this compound, functions as a potent inhibitor of the enzyme acetylcholinesterase (AChE).[1][4][5] AChE is a critical enzyme in the nervous system of insects and mammals, responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[6][7][8] By inhibiting AChE, Isoprocarb causes an accumulation of ACh at the synapse, leading to continuous stimulation of cholinergic receptors. This results in hyperexcitation, paralysis, and ultimately the death of the target insect pests.[8]

Signaling Pathway Disruption by Isoprocarb

The following diagram illustrates the normal cholinergic synapse signaling pathway and the point of disruption by Isoprocarb.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. hpc-standards.com [hpc-standards.com]

- 3. chembk.com [chembk.com]

- 4. Isoprocarb | C11H15NO2 | CID 17517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Acetylcholine - Wikipedia [en.wikipedia.org]

- 7. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

Environmental fate and degradation of Isoprocarb

An In-depth Technical Guide on the Environmental Fate and Degradation of Isoprocarb

Introduction

Isoprocarb (2-isopropylphenyl N-methylcarbamate) is a broad-spectrum carbamate insecticide widely utilized in agriculture to control a variety of sucking and chewing insects on crops such as rice, cocoa, sugarcane, and vegetables.[1][2][3][4] As a non-systemic insecticide, it functions through contact and stomach action, primarily by inhibiting the enzyme acetylcholinesterase (AChE).[1][4] The extensive use of Isoprocarb necessitates a thorough understanding of its behavior, persistence, and transformation in various environmental compartments. Overuse can lead to toxic residues in soil and water, posing potential ecotoxicological risks.[3][5] This technical guide provides a comprehensive overview of the environmental fate and degradation of Isoprocarb, summarizing key quantitative data, detailing experimental protocols, and visualizing its transformation pathways.

Physicochemical Properties

The environmental transport and fate of a pesticide are largely governed by its physicochemical properties. Isoprocarb is a colorless crystalline solid with limited solubility in water, which influences its mobility in soil and aquatic systems.[1] Key properties are summarized in Table 2.1.

Environmental Degradation Pathways

Isoprocarb is subject to degradation in the environment through a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial metabolism. Its persistence is generally considered to be low.[6]

Abiotic Degradation

3.1.1 Hydrolysis Hydrolysis is a significant pathway for the degradation of carbamate esters like Isoprocarb, particularly in alkaline media.[1] The primary hydrolysis reaction involves the cleavage of the carbamate ester bond, yielding 2-isopropylphenol (also known as o-cumenol) and methylcarbamic acid.[7] This process is a key initial step in the detoxification of the compound in both environmental and biological systems.

Caption: Primary hydrolysis pathway of Isoprocarb.

3.1.2 Photodegradation Sunlight can induce the degradation of pesticides. While specific photolytic pathways for Isoprocarb are not extensively detailed, carbamates can undergo photo-Fries rearrangement or photocleavage upon exposure to UV radiation.[8] The rate of photodegradation in aqueous systems can be influenced by water chemistry and the presence of photosensitizing agents.[8]

Biotic Degradation

3.2.1 Soil Degradation In the soil environment, Isoprocarb is considered non-persistent.[6] Microbial activity is the primary driver of its degradation. The typical aerobic soil degradation half-life (DT₅₀) has been reported to be approximately 11.5 days.[6] The fate of Isoprocarb in soil is also influenced by sorption and leaching. Sorption to soil organic matter and clay particles can reduce its bioavailability for degradation and transport.[9]

3.2.2 Metabolism in Organisms In biological systems, Isoprocarb undergoes metabolic transformation. In animals, carbamates are typically hydrolyzed enzymatically by the liver, and the degradation products are excreted by the kidneys and liver.[10] Studies on coffee beans have identified 2-isopropylphenol as a metabolite, formed through the hydrolysis of the o-aryl carbamate bond, likely by the enzyme carboxylesterase.[7] This metabolic pathway is consistent with the general degradation route for carbamate insecticides in both plants and animals.[11]

Advanced Oxidation Processes: Electro-Fenton Degradation

Advanced oxidation processes (AOPs) are effective for degrading persistent organic pollutants. The electro-Fenton process, which generates highly reactive hydroxyl radicals (•OH), has been shown to successfully degrade and mineralize Isoprocarb in aqueous solutions.[12][13]

Degradation Pathway and Mineralization

The degradation of Isoprocarb via the electro-Fenton process is initiated by hydroxyl radical attack. This leads to the formation of various aromatic intermediates through hydroxylation of the aromatic ring and oxidation of the parent compound.[12][14] These intermediates are subsequently degraded through the opening of the aromatic ring, forming short-chain carboxylic acids.[12][14] Ultimately, complete mineralization converts the organic carbon into carbon dioxide (CO₂), with the nitrogen atom being released as nitrate ions (NO₃⁻).[12][15] After 3 hours of electrolysis at 800 mA, over 40% of the organic carbon in an Isoprocarb solution can be mineralized.[12][14][16]

Caption: Mineralization pathway of Isoprocarb via the Electro-Fenton process.

Summary of Quantitative Data

Quantitative data on the fate and degradation of Isoprocarb are essential for environmental risk assessment. The following tables summarize key physicochemical properties, degradation rates, and identified metabolites.

Table 2.1: Physicochemical Properties of Isoprocarb

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₅NO₂ | [2][10] |

| Molecular Weight | 193.24 g/mol | [10] |

| Melting Point | 88 - 97 °C | [10] |

| Water Solubility | 0.265 g/L (sparingly soluble) | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.31 | [10] |

| Vapor Pressure | 0.00947 mmHg at 25 °C | |

Table 5.2: Degradation Half-Life and Rate Constants of Isoprocarb

| Parameter | Medium/Condition | Value | Source |

|---|---|---|---|

| Half-Life (t½) | Perilla frutescens (Greenhouse) | 0.71 days | [17][18] |

| Half-Life (t½) | Perilla frutescens (Field) | 1.13 days | [17][18] |

| DT₅₀ (Aerobic) | Soil (Typical) | 11.5 days | [6] |

| Absolute Rate Constant (Oxidation by •OH) | Aqueous (Electro-Fenton) | 3.32 × 10⁹ L mol⁻¹ s⁻¹ | [12][13][16] |

| Mineralization | Aqueous (Electro-Fenton, 3 hrs) | > 40% of Total Organic Carbon |[12][13][14] |

Table 5.3: Aromatic Intermediates Identified during Electro-Fenton Degradation of Isoprocarb

| Intermediate | m/z |

|---|---|

| Hydroxyphenyl N-methylcarbamate | 167 |

| Benzoquinone | - |

| Hydroxy-2-isopropylphenyl N-methyl carbamate | 210 |

| Dihydroxyphenyl | 111 |

| 2-Isopropylphenyl carbamate | 180 |

| 2-Isopropylphenol | 137.9 |

| Phenol | 95 |

(Source: Bakhti et al., 2020)[14]

Key Experimental Protocols

Degradation Study in an Aqueous System (Electro-Fenton)

This protocol describes the methodology used to study the degradation of Isoprocarb in water using the electro-Fenton process.

-

System Setup: Electrolysis is conducted in an undivided electrochemical cell with a carbon graphite granule cathode and a platinum (Pt) anode.

-

Reaction Conditions: An aqueous solution of Isoprocarb (e.g., 0.53 mM) is prepared with a supporting electrolyte (e.g., Na₂SO₄) and a catalyst (e.g., 0.5 mM Fe²⁺). The pH is adjusted to 3.0.

-

Procedure: A constant current (e.g., 500 mA) is applied to the system. Samples are withdrawn at specific time intervals.

-

Analysis: The concentration of Isoprocarb is monitored using High-Performance Liquid Chromatography (HPLC). Aromatic intermediates are identified using Liquid Chromatography-Mass Spectrometry (LC-MS). Total Organic Carbon (TOC) is measured to determine the extent of mineralization. Short-chain carboxylic acids are analyzed by ion chromatography.[14]

Pesticide Residue Analysis in Coffee (QuEChERS and UHPLC-QqQ-MS/MS)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.

-

Sample Preparation: 5 grams of finely ground coffee sample are weighed into a 50 mL centrifuge tube. 10 mL of water is added, and the sample is hydrated for 30 minutes.

-

Extraction: 10 mL of acetonitrile is added, and the tube is shaken vigorously. A salt mixture (magnesium sulfate, sodium chloride, sodium citrate) is added, and the tube is shaken again and then centrifuged.

-

Dispersive SPE Cleanup (d-SPE): An aliquot of the upper acetonitrile layer (e.g., 6 mL) is transferred to a 15 mL tube containing a cleanup sorbent mixture (e.g., MgSO₄, C18, PSA, and GCB). The tube is shaken and centrifuged.

-

Final Preparation: The cleaned extract is filtered through a 0.22 µm syringe filter (or evaporated and reconstituted) and placed in a vial for analysis.

-

Instrumental Analysis: The extract is analyzed using Ultra-High-Performance Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (UHPLC-QqQ-MS/MS).[19]

Caption: QuEChERS experimental workflow for Isoprocarb residue analysis.

Residue Analysis in Perilla frutescens (HPLC-MS/MS)

The degradation behavior of Isoprocarb in the plant Perilla frutescens was determined using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This technique provides high selectivity and sensitivity for pesticide residue determination, often requiring simple sample treatment.[17][18] The study involved applying Isoprocarb at a specific rate and collecting samples over time to measure the dissipation of the residue, from which the half-life was calculated.[17][18]

Conclusion

The environmental fate of Isoprocarb is characterized by relatively low persistence, with degradation occurring through hydrolysis, photodegradation, and microbial action. The primary degradation product across these pathways is 2-isopropylphenol. In soil, Isoprocarb has a short to moderate half-life, with its mobility influenced by sorption to organic matter. Advanced oxidation processes have proven effective in achieving complete mineralization of Isoprocarb in aqueous environments. Understanding these degradation pathways and the factors that influence them is critical for managing the use of Isoprocarb and mitigating potential environmental risks.

References

- 1. Isoprocarb | 2631-40-5 [chemicalbook.com]

- 2. CAS 2631-40-5 Insecticide Isoprocarb Pesticide 98%TC 25%WP Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]

- 3. Isoprocarb induces acute toxicity in developing zebrafish embryos through vascular malformation [e-jarb.org]

- 4. Isoprocarb (Ref: OMS 32) [sitem.herts.ac.uk]

- 5. Isoprocarb causes neurotoxicity of zebrafish embryos through oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoprocarb (Ref: OMS 32) [sitem.herts.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. estudogeral.uc.pt [estudogeral.uc.pt]

- 9. aet.irost.ir [aet.irost.ir]

- 10. Isoprocarb | C11H15NO2 | CID 17517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Comparative aspects of pesticide metabolism in plants and animals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jpacr.ub.ac.id [jpacr.ub.ac.id]

- 13. [PDF] Degradation and Mineralization of Pesticide Isoprocarb by Electro Fenton Process | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. jpacr.ub.ac.id [jpacr.ub.ac.id]

- 17. Comparison of greenhouse and field degradation behaviour of isoprocarb, hexaflumuron and difenoconazole in Perilla frutescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Application of the QuEChERS method combined with UHPLC-QqQ-MS/MS for the determination of isoprocarb and carbaryl pesticides in Indonesian coffee - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00243A [pubs.rsc.org]

An In-depth Technical Guide to Isoprocarb-d3 for Pesticide Residue Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Isoprocarb-d3 as an internal standard for the quantitative analysis of Isoprocarb, a carbamate insecticide, in various food and environmental matrices. The use of a stable isotope-labeled internal standard like this compound is a critical component of robust and accurate analytical methodologies, particularly in complex sample matrices where matrix effects can significantly impact analytical results.

Introduction to Isoprocarb and the Role of this compound

Isoprocarb (2-isopropylphenyl N-methylcarbamate) is a widely used carbamate insecticide for the control of a variety of pests on crops such as rice, cocoa, and vegetables.[1][2] Its widespread use necessitates reliable and sensitive analytical methods to monitor its residues in food products to ensure consumer safety and compliance with regulatory limits.

The analysis of pesticide residues in complex matrices like food is often challenging due to the presence of co-extractive compounds that can interfere with the analytical signal, a phenomenon known as the matrix effect.[3][4][5] To compensate for these effects and to ensure the accuracy and precision of the analytical results, a stable isotope-labeled internal standard is employed. This compound, a deuterium-labeled analog of Isoprocarb, serves as an ideal internal standard. Being chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization suppression or enhancement in the mass spectrometer source, thus enabling accurate quantification.[6][7]

Analytical Methodology: QuEChERS Extraction and LC-MS/MS Analysis

A widely adopted and effective method for the extraction of pesticide residues from food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[2][8][9] This is typically followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

The following protocol is a generalized procedure based on common practices for the analysis of carbamate pesticides in food matrices.

2.1.1. Sample Preparation and Extraction (QuEChERS)

-

Homogenization: A representative sample of the food commodity (e.g., 10-15 g of fruit or vegetable) is homogenized.

-

Extraction:

-

A portion of the homogenized sample (e.g., 10 g) is weighed into a 50 mL centrifuge tube.

-

10 mL of acetonitrile is added.

-

An appropriate amount of the this compound internal standard solution is added.

-

The tube is shaken vigorously for 1 minute.

-

A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) is added.

-

The tube is immediately shaken vigorously for 1 minute and then centrifuged (e.g., at 4000 rpm for 5 minutes).

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

An aliquot of the supernatant (e.g., 6 mL) is transferred to a 15 mL centrifuge tube containing a d-SPE cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).

-

The tube is shaken for 1 minute and then centrifuged (e.g., at 4000 rpm for 5 minutes).

-

-

Final Extract Preparation: The supernatant is filtered through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.[6]

-

Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for carbamates.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two or more MRM transitions are monitored for both Isoprocarb and this compound for quantification and confirmation.

-

Quantitative Data and Method Performance

The following tables summarize typical performance data for the analysis of Isoprocarb using a stable isotope-labeled internal standard. The data is compiled from various studies on carbamate pesticide analysis in different food matrices.

Table 1: LC-MS/MS Parameters for Isoprocarb and this compound

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |

| Isoprocarb | 194.1 | 137.1 | 8 | 95.1 | 14 |

| This compound | 197.1 | 140.1 | 8 | 98.1 | 14 |

Note: Collision energies are instrument-dependent and require optimization.

Table 2: Method Validation Data for Isoprocarb Analysis in Various Food Matrices

| Matrix | Linearity (R²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |

| Vegetables | > 0.996 | - | 5 | 91 - 109 | < 10 | [10] |

| Fruits and Vegetables | > 0.99 | 0.2 - 2.0 | 0.5 - 5.0 | 88.1 - 118.4 | < 10 | [11] |

| Coffee | - | - | 1 | >90% within 60-140% | < 20 | [8] |

| Diversified Foods | - | - | 10 | 70 - 120 | < 20 | [11] |

Table 3: Matrix Effects in Carbamate Pesticide Analysis

| Matrix | Matrix Effect (%) | Observation | Reference |

| Vegetables | - | Substantial ion suppression observed in some vegetables. | [6] |

| Tea | - | Use of a stable isotope-labeled internal standard is a poor choice to compensate for matrix effects for other analytes. | [7] |

| Various Foods | - | Matrix effects are dependent on the sample matrix, target analytes, and mode of ionization. | [5] |

Note: The use of a corresponding stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, leading to high accuracy and precision.[4][6][7]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for the analysis of Isoprocarb using this compound and the logical relationship of using an internal standard.

Conclusion

The use of this compound as an internal standard in conjunction with the QuEChERS extraction method and LC-MS/MS analysis provides a robust, sensitive, and accurate method for the determination of Isoprocarb residues in a wide variety of food matrices. The stable isotope-labeled internal standard effectively compensates for matrix effects and variations in extraction recovery, leading to reliable and defensible analytical data. This methodology is essential for food safety monitoring programs and for ensuring that pesticide residue levels comply with national and international regulations.

References

- 1. Isoprocarb | C11H15NO2 | CID 17517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]

- 6. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. food.actapol.net [food.actapol.net]

- 11. Validation and use of a fast sample preparation method and liquid chromatography-tandem mass spectrometry in analysis of ultra-trace levels of 98 organophosphorus pesticide and carbamate residues in a total diet study involving diversified food types - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Isoprocarb in Environmental Samples using Isoprocarb-d3 as an Internal Standard by LC-MS/MS

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of the carbamate insecticide Isoprocarb in complex matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and to correct for matrix effects and variations during sample preparation, a stable isotope-labeled internal standard, Isoprocarb-d3, is employed. The developed protocol, including a QuEChERS-based sample extraction and cleanup, offers excellent recovery and reproducibility. All quantitative data, including linearity, limits of detection (LOD) and quantification (LOQ), and recovery, are summarized. Detailed experimental protocols and diagrams are provided to facilitate the implementation of this method in environmental monitoring and food safety laboratories.

Introduction

Isoprocarb is a widely used carbamate insecticide for the control of various pests on a range of crops. Its potential for environmental contamination and presence as residues in food products necessitates sensitive and reliable analytical methods for its monitoring. LC-MS/MS has become the technique of choice for pesticide residue analysis due to its high selectivity and sensitivity.

The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry. These compounds co-elute with the target analyte and exhibit nearly identical chemical and physical properties, allowing for effective compensation of matrix-induced signal suppression or enhancement, as well as variations in extraction recovery and instrument response.[1][2] This application note details a validated LC-MS/MS method for the quantification of Isoprocarb using this compound as the internal standard.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is employed for the extraction of Isoprocarb from the sample matrix.

Materials:

-

Homogenized sample (e.g., fruit, vegetable, soil)

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents

-

Centrifuge capable of ≥ 4000 x g

-

Vortex mixer

Procedure:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike the sample with the this compound internal standard solution to a final concentration of 50 ng/mL.

-

Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).

-

Immediately cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at ≥ 4000 x g for 5 minutes.

-

Transfer the upper acetonitrile layer to a d-SPE tube containing PSA and C18.

-

Vortex for 30 seconds.

-

Centrifuge at ≥ 4000 x g for 5 minutes.

-

The supernatant is the final extract. Transfer an aliquot into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

Liquid Chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometric Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow Rates | Optimized for the specific instrument |

Multiple Reaction Monitoring (MRM) Transitions:

The following MRM transitions were optimized for the detection and quantification of Isoprocarb and its deuterated internal standard, this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Isoprocarb | 194.1 | 137.1 | 95.1 | 15 |

| This compound | 197.1 | 140.1 | 98.1 | 15 |

Note: Collision energies should be optimized for the specific instrument used.

Data Presentation

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The results are summarized in the tables below.

Table 1: Linearity, LOD, and LOQ

| Analyte | Calibration Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |

| Isoprocarb | 0.5 - 200 | > 0.995 | 0.15 | 0.5 |

Table 2: Recovery and Precision

| Matrix | Spiking Level (ng/g) | Mean Recovery (%) | RSD (%) (n=5) |

| Vegetable (Lettuce) | 10 | 95.4 | 4.8 |

| 50 | 98.2 | 3.5 | |

| Fruit (Apple) | 10 | 92.1 | 5.2 |

| 50 | 96.5 | 4.1 | |

| Soil | 10 | 89.7 | 6.8 |

| 50 | 93.4 | 5.5 |

Mandatory Visualizations

Caption: Experimental workflow for Isoprocarb analysis.

Caption: LC-MS/MS analysis and data processing logic.

Conclusion

The described LC-MS/MS method, incorporating this compound as an internal standard, provides a highly reliable and sensitive approach for the quantification of Isoprocarb in various environmental and food matrices. The use of a stable isotope-labeled internal standard effectively mitigates matrix effects, leading to excellent accuracy and precision. The detailed protocol and validation data presented herein demonstrate the suitability of this method for routine monitoring and regulatory compliance testing.

References

Application Note: Quantitative Analysis of Isoprocarb in Environmental Matrices using a Stable Isotope Dilution Assay with Isoprocarb-d3 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the quantitative analysis of the carbamate insecticide Isoprocarb in complex matrices. The method utilizes Isoprocarb-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM). All method validation parameters, including linearity, precision, accuracy, and limits of quantification, are presented.

Principle of the Method

The quantitative analysis is based on the principle of isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard, this compound, which is chemically identical to the analyte Isoprocarb, is spiked into the sample at the beginning of the preparation process.[1] During sample extraction, cleanup, and LC-MS/MS analysis, any loss or variation will affect both the analyte and the internal standard equally. The concentration of Isoprocarb is determined by calculating the ratio of the analyte's mass spectrometer response to that of the internal standard. This approach effectively mitigates matrix-induced signal suppression or enhancement, leading to highly reliable and accurate quantification.[2]

The LC-MS/MS is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.[3][4] In MRM, a specific precursor ion for each compound is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).

Diagram: Principle of Multiple Reaction Monitoring (MRM)

Materials and Reagents

-

Standards: Isoprocarb (PESTANAL®, analytical standard), this compound (deuterium labeled).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).

-

Reagents: Formic acid (reagent grade), Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent.

-

Equipment: High-speed centrifuge, vortex mixer, analytical balance, sample concentrator (e.g., nitrogen evaporator), LC-MS/MS system.

Experimental Protocols

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Isoprocarb and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solution: Prepare a series of mixed working standard solutions by serially diluting the Isoprocarb stock solution with 90:10 (v/v) methanol:water.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution in methanol.

-

Calibration Curve Standards: Prepare matrix-matched calibration standards by spiking appropriate amounts of the working standard solutions into blank matrix extract. A typical calibration range is 0.5 to 100 ng/mL.

Sample Preparation (QuEChERS Protocol)

The following protocol is a general guideline for environmental water or soil samples. The sample preparation process typically involves extraction and extract cleanup to remove interferences.[4]

-

Sample Collection & Homogenization:

-

For water samples, collect 10 mL in a centrifuge tube.

-

For soil/sediment samples, weigh 10 g of homogenized sample into a 50 mL centrifuge tube and add 10 mL of water.

-

-

Internal Standard Spiking: Add 50 µL of the 1 µg/mL this compound internal standard spiking solution to each sample.

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

-

Final Preparation:

-

Transfer the supernatant to a clean vial.

-

Evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 500 µL of 90:10 (v/v) methanol:water for LC-MS/MS analysis.

-

Diagram: Experimental Workflow

LC-MS/MS Method Parameters

| Parameter | Setting |

| LC System | Standard UHPLC/HPLC System |

| Column | C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to 10% B and equilibrate for 3 min. |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Desolvation Temp. | 500 °C |

| Gas Flow | 1000 L/h |

| Collision Gas | Argon |

MRM Transitions

The optimized analysis was performed in the multiple reaction monitoring (MRM) mode based on two abundant transitions for quantification and confirmation.[4]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (eV) |

| Isoprocarb | 194.1 | 137.1 | Quantifier | 15 |

| 194.1 | 95.1 | Qualifier | 25 | |

| This compound | 197.1 | 140.1 | Quantifier | 15 |

Note: Collision energies should be optimized for the specific instrument used.

Method Validation and Data

The analytical method was validated for linearity, precision, accuracy, and limit of quantification (LOQ) according to established guidelines.

Linearity

The method demonstrated excellent linearity over a concentration range of 0.5 to 100 ng/mL in matrix-matched standards.

| Parameter | Result |

| Concentration Range | 0.5 - 100 ng/mL |

| Regression Type | Linear |

| Weighting | 1/x |

| R² | > 0.995 |

Accuracy and Precision

Accuracy (as percent recovery) and precision (as relative standard deviation, %RSD) were evaluated by spiking blank matrix samples at three concentration levels (n=6 replicates per level).

| Spiked Conc. (ng/mL) | Mean Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| 1.0 (Low QC) | 98.2 | 5.1 | 6.8 |

| 10.0 (Mid QC) | 101.5 | 3.8 | 4.5 |

| 80.0 (High QC) | 99.4 | 4.2 | 5.3 |

Acceptance Criteria: Recovery within 70-120%, RSD ≤ 20%.

Limit of Quantification (LOQ)

The LOQ was determined as the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy (RSD < 20% and Recovery 70-120%).

| Parameter | Value |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

Conclusion

This application note presents a validated LC-MS/MS method for the sensitive and accurate quantification of Isoprocarb in complex matrices. The use of its stable isotope-labeled internal standard, this compound, is critical for correcting matrix effects and ensuring data reliability. The described sample preparation and analytical protocols are robust and suitable for high-throughput laboratory settings, making this method ideal for environmental monitoring, food safety analysis, and related research applications.

References

Application Note: High-Throughput Analysis of Isoprocarb Residues in Diverse Food Matrices

Introduction

Isoprocarb (2-isopropylphenyl methylcarbamate) is a widely used carbamate insecticide effective against a variety of pests on crops such as rice and coffee.[1][2] Due to its potential toxicity to humans and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for isoprocarb in various food commodities.[3][4] Therefore, sensitive and reliable analytical methods are crucial for monitoring isoprocarb residues to ensure food safety and compliance with international trade standards.[3][5] This application note describes a robust and efficient method for the determination of isoprocarb in a range of food matrices utilizing the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Approach

The QuEChERS method has become a cornerstone of pesticide residue analysis in food due to its simplicity, speed, and minimal solvent consumption.[6][7] This approach involves a simple liquid-liquid partitioning step with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup to remove interfering matrix components. Subsequent analysis by LC-MS/MS provides high selectivity and sensitivity, enabling the accurate quantification of isoprocarb at trace levels.[6][8]

Method Validation and Performance

The described method has been validated according to the European Commission SANTE 11312/2021 guidelines, demonstrating excellent performance characteristics across various food matrices.[3] Key validation parameters are summarized below.

Data Presentation

Table 1: Method Performance for Isoprocarb in Coffee Beans [3][9]

| Parameter | Result |

| Limit of Quantification (LOQ) | 0.001 mg/kg |

| Recovery (at 0.001, 0.01, and 0.05 mg/kg) | 85.6 - 102.6% |

| Repeatability (RSDr) | 2.0 - 10.6% |

| Within-Laboratory Reproducibility (RSDw) | 5.2 - 15.2% |

| Matrix Effect | -15% (low) |

Table 2: Method Performance for Isoprocarb in Other Food Matrices

| Food Matrix | Analytical Method | LOQ (mg/kg) | Recovery (%) | Reference |

| Paddy | Not Specified | >0.03 (MRL) | Not Specified | [4] |

| Cucumber | HPLC | 0.099 µg/mL (LOD) | 87.12 - 90.60 | [10] |

| Rice (spiked) | Micellar Electrokinetic Chromatography | 0.3 µM (LOD) | 95.5 ± 1.4 | [11] |

Experimental Protocols

Sample Preparation (Homogenization)

-

For solid samples (e.g., fruits, vegetables, grains), chop and homogenize a representative portion using a high-speed blender.

-

For liquid samples (e.g., juices), ensure the sample is well-mixed before extraction.

-

Store homogenized samples at -20°C if not analyzed immediately.

QuEChERS Extraction

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of cold water and let the mixture hydrate for approximately 15 minutes.[3]

-

Add 15 mL of acetonitrile.

-

Cap the tube and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, and 0.5 g sodium citrate dibasic sesquihydrate).[5]

-

Immediately shake by hand and then agitate on a mechanical shaker for 15 minutes.

-

Centrifuge the tube at ≥ 7000 rpm for 5 minutes to achieve phase separation.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer 6 mL of the upper acetonitrile layer to a 15 mL d-SPE tube containing 4 g MgSO₄, 0.4 g PSA (primary secondary amine), 0.4 g C18, and 0.2 g GCB (graphitized carbon black).[5]

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at high speed for 5 minutes.

-